Cas no 78654-44-1 (4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name))

4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) structure
78654-44-1 structure
Productnaam:4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)
CAS-nummer:78654-44-1
MF:C20H29N3O7
MW:423.460165739059
CID:1792945
PubChem ID:166506

4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name) Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Amino-2,3-dihydroxy-N1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred name)
    • Ambron
    • FRENOPECT
    • mucolear
    • Antobron
    • trans-4[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride
    • Stas- Hustenloser
    • ABRAMEN
    • trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol hydrochloride
    • BLUIBRON
    • Amicoumacin A
    • DURAMUCAL
    • AMBRIL
    • Ankisol
    • FLUIXOL
    • 4-Amino-2,3-dihydroxy-N-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]hexanediamide
    • Hexaramide, 3-amino-2,3-dideoxy-N6-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-
    • SCHEMBL3362288
    • Adipamide, 4-amino-2,3-dihydroxy-N-(1-(8-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)-3-methylbutyl)-
    • 4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide
    • DTXSID501113106
    • CHEMBL1192906
    • NS00011783
    • 78654-44-1
    • 3-Amino-2,3-dideoxy-N6-[1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]hexaramide
    • 4-amino-2,3-dihydroxy-n1-[1-(8-hydroxy-1-oxo-3,4-dihydro-1h-isochromen-3-yl)-3-methylbutyl]hexanediamide (non-preferred Name)
    • Inchi: 1S/C20H29N3O7/c1-9(2)6-12(23-19(28)18(27)17(26)11(21)8-15(22)25)14-7-10-4-3-5-13(24)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,24,26-27H,6-8,21H2,1-2H3,(H2,22,25)(H,23,28)
    • InChI-sleutel: DCPWYLSPIAHJFU-UHFFFAOYSA-N
    • LACHT: C(N)(=O)CC(N)C(C(C(NC(C1OC(=O)C2=C(O)C=CC=C2C1)CC(C)C)=O)O)O

Berekende eigenschappen

  • Exacte massa: 423.201
  • Monoisotopische massa: 423.201
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 9
  • Complexiteit: 630
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 185Ų
  • XLogP3: -0.1

Experimentele eigenschappen

  • Dichtheid: 1.351
  • Kookpunt: 859.6°C at 760 mmHg
  • Vlampunt: 473.7°C
  • Brekindex: 1.595
  • PSA: 189.68000
  • LogboekP: 1.61940

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